FAM tetrazine, 5-isomer
Description
Role of Tetrazines as Bioorthogonal Reactants
Tetrazines, specifically 1,2,4,5-tetrazines, are a class of heterocyclic compounds that serve as the electron-deficient diene component in IEDDA reactions. rsc.orgsigmaaldrich.comnih.gov Their unique electronic properties make them highly reactive towards electron-rich dienophiles, such as strained alkenes and alkynes. rsc.orgnih.gov The reactivity of the tetrazine ring can be fine-tuned by modifying its substituents. nih.govfrontiersin.org Electron-withdrawing groups attached to the tetrazine core lower the energy of its lowest unoccupied molecular orbital (LUMO), which in turn accelerates the rate of the IEDDA reaction. rsc.orgnih.gov
First reported in 2008 for bioconjugation, the tetrazine ligation has become a popular tool due to its rapid kinetics and selectivity. creative-biolabs.comnih.gov The reaction's speed allows for the efficient labeling of biomolecules at very low concentrations, which is crucial for in vivo studies. creative-biolabs.comnih.gov Furthermore, the reaction is highly chemoselective, meaning it proceeds without interfering with the vast array of functional groups present in a biological environment. nih.gov
A significant advantage of using tetrazines as bioorthogonal reactants is the ability to create "fluorogenic" probes. nih.gov By conjugating a tetrazine to a fluorophore, the fluorescence can be quenched. nih.gov Upon reaction with a dienophile, the electronic structure of the tetrazine is altered, leading to a "turn-on" of fluorescence, often with a dramatic increase in signal. nih.govnih.gov This property is extremely valuable for no-wash fluorescence imaging in living cells and animals, as it minimizes background signal. nih.gov
The stability of tetrazines in aqueous environments is another critical factor for their use in bioorthogonal chemistry. While highly reactive tetrazines can sometimes be prone to decomposition, researchers have developed derivatives with improved stability for applications requiring longer incubation times. acs.org The versatility of tetrazine chemistry allows for a wide range of applications, from labeling proteins and nucleic acids to developing advanced biomaterials and targeted drug delivery systems. creative-biolabs.comrsc.org
Contextualization of FAM Tetrazine, 5-Isomer within Bioorthogonal Probe Development
This compound is a specific bioorthogonal probe that combines the fluorescent properties of fluorescein (B123965) (FAM) with the reactive capabilities of a tetrazine. antibodies.comlumiprobe.com It is a methyltetrazine derivative of fluorescein, specifically the pure 5-isomer, designed for use in IEDDA reactions. antibodies.comlumiprobe.comlumiprobe.com This probe is engineered to react with strained cycloalkenes, such as trans-cyclooctenes (TCO) and cyclopropenes, in a reaction often referred to as TCO ligation. antibodies.comlumiprobe.com
The development of probes like this compound is a direct result of the need for reliable and versatile tools for bioorthogonal labeling. The fluorescein component provides a strong fluorescent signal, making it an excellent reporter for imaging applications. antibodies.com The tetrazine moiety, on the other hand, provides the bioorthogonal "handle" that allows for specific covalent attachment to a target molecule that has been tagged with a suitable dienophile. antibodies.comlumiprobe.com
The properties of this compound make it a valuable tool in the bioorthogonal toolkit. Its high fluorescence quantum yield and extinction coefficient contribute to its bright signal, while the tetrazine component ensures rapid and specific conjugation. antibodies.com The use of such probes has enabled researchers to perform a wide range of experiments, including the visualization of cellular components, tracking of biomolecules, and the development of diagnostic assays. nih.govfrontiersin.org The combination of a well-characterized fluorophore with a highly efficient bioorthogonal reaction partner exemplifies the modular and powerful nature of modern bioorthogonal probe design.
Table of Spectroscopic and Physical Properties for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₂₁N₅O₆ antibodies.com |
| Molecular Weight | 559.53 Da antibodies.com |
| Appearance | Yellow solid antibodies.com |
| Solubility | Good in DMF and DMSO antibodies.com |
| Purity | >95% (by ¹H NMR and HPLC-MS) antibodies.com |
| Excitation Maximum (λex) | 490 nm antibodies.com |
| Emission Maximum (λem) | 513 nm antibodies.com |
| Molar Extinction Coefficient (ε) | 80,000 M⁻¹cm⁻¹ antibodies.com |
| Fluorescence Quantum Yield (Φ) | 0.93 antibodies.com |
| Correction Factor (CF₂₆₀) | 0.20 antibodies.com |
| Correction Factor (CF₂₈₀) | 0.17 antibodies.com |
Properties
Molecular Formula |
C31H21N5O6 |
|---|---|
Molecular Weight |
559.54 |
IUPAC Name |
3',6'-dihydroxy-N-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzyl)-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide |
InChI |
InChI=1S/C31H21N5O6/c1-16-33-35-28(36-34-16)18-4-2-17(3-5-18)15-32-29(39)19-6-9-23-22(12-19)30(40)42-31(23)24-10-7-20(37)13-26(24)41-27-14-21(38)8-11-25(27)31/h2-14,37-38H,15H2,1H3,(H,32,39) |
InChI Key |
VWBVWYWGTPSCBT-UHFFFAOYSA-N |
SMILES |
OC1=CC=C2C(OC(C=C(O)C=C3)=C3C24C5=CC=C(C(NCC6=CC=C(C7=NN=C(C)N=N7)C=C6)=O)C=C5C(O4)=O)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FAM tetrazine, 5-isomer |
Origin of Product |
United States |
Mechanistic and Kinetic Aspects of Fam Tetrazine, 5 Isomer Ligation
Fundamental Principles of Inverse Electron-Demand Diels-Alder Cycloaddition
The inverse electron-demand Diels-Alder (iEDDA) reaction is a type of [4+2] cycloaddition between an electron-poor diene, such as a 1,2,4,5-tetrazine (B1199680), and an electron-rich dienophile. wikipedia.orgnih.govresearchgate.net Unlike the normal Diels-Alder reaction, the iEDDA reaction's kinetics are governed by the interaction between the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the diene. researchgate.netrsc.org A smaller energy gap between these frontier orbitals leads to a faster reaction. nih.gov
Electronic Effects on Reaction Kinetics
The reactivity of the iEDDA reaction is highly tunable through electronic modifications of both the diene and the dienophile. rsc.orgrsc.org
Diene (Tetrazine): Electron-withdrawing groups (EWGs) attached to the tetrazine ring lower its LUMO energy, thereby decreasing the HOMO-LUMO energy gap and accelerating the reaction rate. nih.govrsc.orgrsc.orgacs.org Conversely, electron-donating groups (EDGs) on the tetrazine increase the LUMO energy, which slows down the reaction. rsc.orgharvard.edu
Dienophile: Electron-rich dienophiles, often containing EDGs, have a higher HOMO energy, which also contributes to a smaller HOMO-LUMO gap and faster kinetics. nih.govrsc.orgnih.gov
The Hammett parameters, which quantify the electronic influence of substituents, have been used to correlate the reaction rates of substituted styrenes with tetrazines, confirming that more electron-rich dienophiles react faster. rsc.org This principle allows for the rational design of reaction partners with optimized kinetics for specific applications. researchgate.netrsc.org
Strain-Promoted Reactivity with Dienophiles (e.g., trans-Cyclooctenes, Cyclopropenes)
Ring strain in the dienophile plays a crucial role in accelerating the iEDDA reaction. rsc.org Strained alkenes, such as trans-cyclooctenes (TCO) and cyclopropenes, exhibit significantly enhanced reactivity compared to their unstrained counterparts. nih.govrsc.orgacs.org This increased reactivity is attributed to two main factors:
Raised HOMO Energy: The ring strain elevates the energy of the dienophile's HOMO, reducing the energy gap with the tetrazine's LUMO. rsc.org
Reduced Distortion Energy: Strained dienophiles are pre-distorted towards the geometry of the Diels-Alder transition state, lowering the activation energy required for the reaction to proceed. acs.org
Quantum mechanical calculations have confirmed that the higher reactivity of strained dienophiles like trans-cyclooctene (B1233481) arises from both stronger interaction energies and smaller distortion energies compared to unstrained systems. acs.org The order of reactivity for various dienophiles with tetrazines generally follows the degree of ring strain: cyclopropene (B1174273) > cyclobutene (B1205218) > cyclopentene (B43876) > cyclohexene (B86901) > cyclooctene. rsc.org The exceptional reactivity of TCO has made it one of the most widely used dienophiles for rapid bioorthogonal ligations. nih.govunits.it
Reaction Pathway and Product Formation in FAM Tetrazine Ligation
The reaction of a tetrazine with an alkene dienophile is a multi-step process that ultimately leads to the formation of a stable pyridazine (B1198779) product. nih.govnih.gov
Formation of Dihydropyridazine (B8628806) Intermediates
The initial step is a [4+2] cycloaddition between the tetrazine and the dienophile, which forms a highly strained, bicyclic intermediate. researchgate.netnih.gov This intermediate is unstable and rapidly undergoes a retro-Diels-Alder reaction, eliminating a molecule of dinitrogen gas (N₂). researchgate.netnih.gov This irreversible loss of N₂ drives the reaction forward. The product of this step is a 4,5-dihydropyridazine. nih.govnih.gov This dihydropyridazine can then tautomerize to form a more stable 1,4-dihydropyridazine intermediate. nih.govnih.govnih.gov In some cases, a 2,5-dihydropyridazine can also be formed. nih.gov
Subsequent Oxidation and Aromatization Processes
The final step in the formation of the stable aromatic pyridazine product is the oxidation of the dihydropyridazine intermediate. nih.govnih.gov This aromatization can occur through various pathways, including air oxidation or reaction with other oxidizing agents present in the medium. nih.govsciencemadness.orgwikipedia.org In some systems, the 1,4-dihydropyridazine can undergo an electron-cascade elimination to release a payload in drug delivery systems. nih.gov The conversion of the non-aromatic dihydropyridazine to the fully aromatic pyridazine results in a more rigid and planar structure. nih.gov In certain specialized cases, such as the reaction with 7-azabenzonorbornadiene, the dihydropyridazine intermediate can spontaneously undergo a retro-Diels-Alder reaction to release the final products, enabling catalytic turnover. nih.govacs.org
Quantitative Kinetic Analysis of FAM Tetrazine Reactions
The kinetics of tetrazine ligations are typically determined by monitoring the reaction progress over time, often using techniques like stopped-flow spectrophotometry. acs.org The disappearance of the characteristic visible absorbance of the tetrazine chromophore upon reaction is followed to calculate the reaction rate. acs.org These reactions generally follow second-order kinetics. nih.gov
The rate constants for the reaction of various tetrazines with dienophiles like trans-cyclooctene (TCO) have been extensively studied. These studies consistently show that the reaction rates are highly dependent on the substituents on both the tetrazine and the dienophile. harvard.eduacs.org
Table 1: Second-Order Rate Constants for Cycloaddition of Various Tetrazines with TCO
| Tetrazine Derivative | Rate Constant (k₂) in PBS (M⁻¹s⁻¹) | Reference |
| Unsubstituted (H) | ~1,300 | harvard.edu |
| Electron-donating groups | Slower than unsubstituted | harvard.edu |
| Electron-withdrawing groups | Faster than unsubstituted | harvard.edu |
| 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | researchgate.net |
| Highly strained TCO derivative | Up to 160 times faster than parent TCO | units.it |
Note: The table presents generalized findings and specific values can vary based on the exact structures and reaction conditions. The data highlights the trend of reactivity based on electronic and strain effects.
The fast reaction kinetics, with second-order rate constants often in the range of 10³ to 10⁶ M⁻¹s⁻¹, make tetrazine ligations, including those with FAM tetrazine, 5-isomer, exceptionally efficient for applications requiring rapid and specific labeling, even at low concentrations. researchgate.net
Second-Order Rate Constants and Factors Influencing Reaction Rates
The speed of the IEDDA reaction involving tetrazines is quantified by second-order rate constants. These rates are profoundly influenced by the electronic properties of both the tetrazine and the dienophile.
Several key factors influence the reaction rates:
Substituents on the Tetrazine Ring: Electron-withdrawing groups on the tetrazine ring accelerate the reaction. nih.govacs.org This is because they lower the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the dienophile's Highest Occupied Molecular Orbital (HOMO). rsc.org Conversely, electron-donating groups slow down the reaction. nih.gov
Nature of the Dienophile: The choice of dienophile is critical. Strained alkenes, such as trans-cyclooctenes (TCO), are highly reactive partners for tetrazines due to their pre-distorted ring structures which are closer to the transition state geometry. acs.orgnih.gov The reaction with trans-cyclooctene is significantly faster, by several orders of magnitude, than with its cis-isomer. nih.gov
Heterocyclic Structure: The number of nitrogen atoms in the heterocyclic diene affects reactivity. Tetrazine reacts substantially faster than triazine or pyridazine in IEDDA reactions. rsc.org
The reaction between 3,6-di(2-pyridyl)-s-tetrazine and trans-cyclooctene is particularly rapid, with a second-order rate constant (k₂) of approximately 2000 M⁻¹s⁻¹. nih.govnih.gov This high rate allows for efficient conjugation even at low micromolar concentrations. nih.gov The table below summarizes the effect of substituents on the second-order rate constants for the reaction of various tetrazines with trans-cyclooctene (TCO).
| Tetrazine Substituent | Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹) | Half-life (ms) at 37 °C in PBS pH 7.4 |
|---|---|---|
| Electron-withdrawing | Faster | 9 - 3000 |
| Electron-donating | Slower | > 3000 |
| 3,6-di(2-pyridyl)-s-tetrazine | ~2000 | Not specified |
Impact of Solvent and Biological Milieu on Reaction Efficiency
The environment in which the ligation occurs can influence its efficiency.
Solvent Polarity: The polarity of the solvent can affect the reaction's regioselectivity. For instance, in reactions with ketene (B1206846) acetals, increasing solvent polarity can favor the formation of one isomer over another. rsc.org Protic solvents can also form hydrogen bonds with the tetrazine, potentially guiding the reaction pathway. rsc.org
Aqueous Environment and pH: The tetrazine ligation is highly effective in aqueous environments, including cell media and lysate, demonstrating its bioorthogonal nature. nih.gov The reaction is largely insensitive to the presence of biological nucleophiles like thiols and amines. nih.gov The dependence of the reaction rate on pH is generally considered to be minor. rsc.org
Biological Stability: While highly reactive in IEDDA, some tetrazines can be susceptible to degradation in biological media. rsc.org Therefore, a balance must be struck between reactivity and stability for in vivo applications. rsc.org Studies have shown that 3,6-diaryl-s-tetrazines, in particular, offer a good combination of rapid reactivity and stability of both the starting material and the resulting conjugate. nih.gov The stability of the final conjugate is also important; the initial dihydropyridazine product can rearrange to a more stable isomer, especially in protic solvents. nih.gov
Theoretical and Computational Insights into Reactivity
Computational chemistry provides powerful tools for understanding and predicting the reactivity of this compound, in IEDDA reactions.
Frontier Molecular Orbital Theory in Tetrazine Reactivity
Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining the reactivity in IEDDA reactions. acs.orgnumberanalytics.comwikipedia.org This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (the tetrazine). wikipedia.org
The key principles are:
HOMO-LUMO Gap: The rate of the IEDDA reaction is inversely proportional to the energy gap between the dienophile's HOMO and the tetrazine's LUMO. A smaller energy gap leads to a faster reaction. rsc.org
Electron-Withdrawing Substituents: As mentioned earlier, electron-withdrawing groups on the tetrazine lower its LUMO energy, decreasing the HOMO-LUMO gap and thus accelerating the reaction. rsc.orgacs.org
Dienophile Strain: The high reactivity of strained dienophiles like trans-cyclooctene is also explained by FMO theory. The ring strain raises the energy of the dienophile's HOMO, which in turn reduces the HOMO-LUMO gap with the tetrazine. rsc.org
Computational studies have confirmed that more reactive tetrazines consistently have lower LUMO energies. rsc.org FMO theory not only predicts reactivity but can also explain the regioselectivity of the cycloaddition by analyzing the orbital coefficients on the reacting atoms. rsc.org
Activation Energy Calculations and Reaction Pathway Modeling
Quantum mechanical calculations, such as those using Density Functional Theory (DFT), are employed to model the reaction pathway and calculate activation energies (ΔG‡). acs.orgnih.gov These calculations provide quantitative predictions of reaction rates and can elucidate the structure of the transition state.
Distortion/Interaction Model: This model, often used in conjunction with DFT calculations, dissects the activation energy into two components: the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted molecules. acs.org This model has shown that the high reactivity of strained dienophiles like trans-cyclooctene is largely due to their pre-distorted ground-state structures, which require less energy to reach the transition state geometry. acs.org
Predicting Reactivity: Activation energy calculations have successfully predicted the enhanced reactivity of novel dienophiles. For example, calculations predicted that fusing a cyclopropane (B1198618) ring to trans-cyclooctene would lower the activation barrier, a prediction that was later confirmed experimentally. rsc.orgnih.gov The calculated barrier for the reaction of s-tetrazine with a cis-fused bicyclo[6.1.0]non-4-ene was significantly lower (ΔG‡ = 6.95 kcal/mol) than with trans-cyclooctene in its crown conformation (ΔG‡ = 8.92 kcal/mol). nih.gov
The table below presents a selection of calculated activation energies for the reaction of s-tetrazine with different dienophiles.
| Dienophile | Calculated Activation Energy (ΔG‡, kcal/mol) |
|---|---|
| trans-cyclooctene (crown conformation) | 8.92 |
| cis-fused bicyclo[6.1.0]non-4-ene | 6.95 |
| trans-fused bicyclo[6.1.0]non-4-ene | 8.24 |
Molecular Design and Advanced Synthetic Methodologies for Fam Tetrazine Probes
Strategies for Fluorophore-Tetrazine Conjugation
The most straightforward approach to creating fluorogenic tetrazine probes is to connect the fluorophore and the tetrazine via a flexible, non-conjugated linker, such as an aliphatic spacer. researchgate.netnih.gov This design spatially separates the two components, ensuring that they act as distinct electronic entities. researchgate.net The tetrazine moiety functions as an efficient fluorescence quencher, and this effect can be achieved even when separated from the fluorophore by these linkers. nih.gov
Pioneering work in this area demonstrated that various dyes, including fluorescein (B123965) derivatives like Oregon Green 488, could be effectively rendered fluorogenic by conjugation to a tetrazine through simple linkers. harvard.edu The primary advantage of this strategy is its synthetic accessibility, often involving standard amide coupling between a commercially available fluorophore and a functionalized tetrazine. encyclopedia.pub This modular approach allows for the rapid generation of a diverse array of probes.
To achieve more efficient quenching and higher fluorescence turn-on ratios, researchers have pursued strategies that shorten the distance between the fluorophore and the tetrazine. mdpi.comrsc.org One such strategy is the direct integration of the tetrazine moiety into the fluorophore's π-conjugated backbone. researchgate.netrsc.org This can be accomplished through C-C bond-forming reactions that attach the tetrazine directly to the xanthene core of fluorescein. mdpi.com
This "monochromophoric" design creates a single, electronically coupled system where the distinction between fluorophore and quencher becomes blurred. acs.org The strong electronic coupling between the tetrazine and the fluorophore's π-system leads to highly efficient fluorescence quenching. acs.org This method results in a fused π-conjugated system with a minimal or "zero" donor-acceptor distance, maximizing the interaction that leads to the non-fluorescent state. rsc.org
Engineering Fluorogenic Properties in Tetrazine Probes
The utility of FAM tetrazine probes hinges on their ability to exist in a quenched, "dark" state and transition to a brightly fluorescent state only upon a specific chemical reaction. encyclopedia.pub This fluorogenic response is governed by precise photophysical mechanisms and is the result of deliberate molecular engineering.
Several photophysical mechanisms can be responsible for quenching the fluorescence of the FAM moiety in the FAM-tetrazine conjugate. The specific mechanism is often dependent on the probe's molecular design.
Photoinduced Electron Transfer (PET): Tetrazines are electron-poor heterocycles, making them effective electron acceptors. harvard.edu In a PET process, upon excitation of the fluorescein fluorophore, an electron is transferred from the excited fluorophore to the appended tetrazine. rsc.orgrsc.org This process provides a non-radiative decay pathway for the excited state, thus quenching fluorescence. rsc.orgrcsi.com This mechanism is particularly relevant for designing fluorogenic probes, and evidence suggests it is a primary quenching pathway, especially for near-infrared (NIR) probes. rsc.orgrsc.orgresearchgate.net
Internal Conversion to a Dark State (ICDS): In probes where the tetrazine is directly integrated into the fluorophore's π-system, a different mechanism known as internal conversion to a dark state (ICDS) can dominate. rsc.org In this model, the integrated molecule has a low-lying, optically forbidden n→π* transition associated with the tetrazine that acts as a "dark state". encyclopedia.pubrsc.org The energy absorbed by the molecule is rapidly funneled to this dark state via internal conversion, preventing fluorescent emission. rsc.orgrsc.org
The "turn-on" of fluorescence is triggered by the inverse-electron-demand Diels-Alder (iEDDA) reaction between the tetrazine probe and a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO). nih.govharvard.edu This bioorthogonal reaction is highly specific and proceeds rapidly under physiological conditions. acs.org
The reaction fundamentally alters the electronic structure of the tetrazine ring. mdpi.com The cycloaddition leads to the formation of a dihydropyrazine (B8608421) intermediate, which then typically extrudes dinitrogen (N₂) to yield a stable pyridazine (B1198779) product. harvard.edunih.gov This chemical transformation destroys the tetrazine heterocycle and, with it, the quenching pathway. encyclopedia.pubresearchgate.net Whether the quenching was due to PET, ICDS, or ETDS, the elimination of the tetrazine's unique electronic properties removes the non-radiative decay channel. rsc.org The fluorophore is thus liberated from the quenching effect and its normal fluorescence is restored, leading to a significant increase in emission intensity, with enhancement factors reaching from 20-fold to over 1000-fold depending on the specific probe design. harvard.eduacs.org
Interactive Data Table: Photophysical Properties of FAM Tetrazine and Comparative Turn-On Ratios
This table summarizes the key spectral properties of a typical FAM tetrazine, 5-isomer probe and provides context with fluorescence enhancement data from representative tetrazine-based fluorogenic probes.
| Property | Value / Description | Source(s) |
| Probe | This compound | antibodies.com |
| Excitation Maximum (λex) | 490 nm | antibodies.com |
| Emission Maximum (λem) | 513 nm | antibodies.com |
| Molar Extinction Coefficient (ε) | 80,000 M⁻¹cm⁻¹ | antibodies.com |
| Fluorescence Quantum Yield (Φ) | 0.93 (post-reaction) | antibodies.com |
| Comparative Turn-On Ratios | ||
| Oregon Green 488-Tetrazine | ~15-20 fold enhancement | harvard.edu |
| Rhodamine-ortho-Tetrazine | ~95 fold enhancement | mdpi.com |
| BODIPY-Tetrazine (TBET design) | ~1600 fold enhancement | mdpi.com |
Advanced Synthetic Routes to Functionalized Tetrazines
The accessibility and diversity of tetrazine probes are underpinned by the chemical methods used to synthesize the core tetrazine heterocycle. While traditional methods exist, modern synthetic chemistry has provided more versatile and efficient routes to create the unsymmetrically substituted tetrazines often required for bioconjugation. mdpi.comnih.gov
Pinner and "Pinner-like" Reactions: The classic synthesis of tetrazines is the Pinner reaction, which involves the condensation of imidoesters with hydrazine (B178648), followed by oxidation of the resulting dihydrotetrazine intermediate. mdpi.com A more direct, one-pot variation known as the "Pinner-like" reaction uses nitriles and hydrazine directly. mdpi.com While foundational, these methods can be limited in their applicability to a broad range of substrates, particularly for creating unsymmetrical tetrazines. mdpi.com Lewis acid catalysis, for instance using zinc salts, can facilitate the formation of tetrazines from nitrile precursors on complex fluorophore scaffolds. nih.gov
Transition Metal-Catalyzed Cross-Coupling: To overcome the limitations of classical methods, transition metal-catalyzed cross-coupling reactions have become a powerful tool for synthesizing functionalized, unsymmetrical tetrazines. nih.gov The Liebeskind-Srogl cross-coupling reaction, for example, allows for the synthesis of 3-aryl-6-methyl s-tetrazine derivatives. mdpi.comnih.gov This and other palladium-catalyzed reactions enable the direct functionalization of the tetrazine core or its substituents, providing access to a wide array of derivatives that would be difficult to obtain otherwise. mdpi.comnih.gov
Novel Scaffolding and C-H Functionalization Strategies: More recent innovations include the development of novel tetrazine scaffolds designed for stability and reactivity. One such approach involves the creation of triazolyl-tetrazines from stable ethynyl-tetrazine precursors via a copper-catalyzed azide-alkyne cycloaddition reaction. acs.org This modular strategy simplifies access to functionalized probes. acs.org Additionally, methods for the direct ortho-functionalization of aryl-tetrazines via palladium-catalyzed C-H activation have been developed, offering a streamlined route to complex tetrazine structures. nih.gov
De Novo Synthetic Methodologies for Unsymmetrical Tetrazines
The synthesis of unsymmetrical 1,2,4,5-tetrazines, which are essential precursors for probes like FAM tetrazine, has traditionally posed significant challenges. nih.gov However, recent advancements have led to more accessible and scalable de novo synthetic routes. A prominent methodology involves the reaction of nitriles and hydrazine hydrate, often facilitated by a catalyst. nih.govdntb.gov.ua
One innovative approach utilizes thiol-containing organocatalysts, including peptides, to promote the formation of the tetrazine ring from readily available nitriles. nih.govdntb.gov.uaresearchgate.net This method has proven effective for the gram-scale synthesis of various unsymmetrical tetrazines bearing a range of functional groups, achieving satisfactory yields. nih.govdntb.gov.ua The general procedure for forming the 1,2,4,5-tetrazine (B1199680) ring involves the conversion of acyclic reagents into dihydro-1,2,4,5-tetrazines, which are subsequently oxidized to the aromatic tetrazine. mdpi.com Hydrazine is a crucial co-reagent in this process, providing the necessary nitrogen atoms for the heterocyclic core. mdpi.com
Another novel, metal-free approach allows for the synthesis of 3-monosubstituted unsymmetrical 1,2,4,5-tetrazines using dichloromethane (B109758) (DCM) as a novel reagent, yielding excellent results for 3-aryl/alkyl derivatives. researchgate.net The classic Pinner reaction, which involves the reaction of activated nitriles with hydrazine followed by an oxidation step, also remains a foundational method in tetrazine synthesis. researchgate.net
These de novo strategies are critical for producing the core tetrazine structure, which can then be further elaborated to incorporate functionalities like the FAM fluorophore.
Post-Modification Strategies for Tetrazine Scaffolds
Post-synthetic modification (PSM) offers a powerful and modular approach to functionalize pre-formed tetrazine scaffolds. This strategy is particularly valuable for introducing sensitive or complex moieties, such as fluorophores, onto the tetrazine ring without subjecting them to the potentially harsh conditions of de novo synthesis.
A key example of PSM is the use of "click chemistry," specifically the iEDDA reaction. researchgate.netncu.edu.tw Tetrazine-containing structures, such as metal-organic frameworks (MOFs), can be readily modified by reacting them with dienophiles. researchgate.netncu.edu.tw This approach has been successfully used to functionalize Zr(IV) and Hf(IV)-based tetrazine-containing MOFs, demonstrating the versatility of PSM in creating tailored materials. researchgate.netresearchgate.net
In the context of creating probes like FAM tetrazine, a common strategy involves synthesizing a tetrazine with a reactive handle that can be chemoselectively coupled to a modified FAM molecule. For instance, a tetrazine bearing an amine or carboxylic acid can be readily conjugated to a corresponding activated ester or amine derivative of fluorescein. This modularity allows for the late-stage introduction of the fluorophore, enhancing synthetic efficiency and flexibility.
Furthermore, post-assembly modification (PAM) has been demonstrated on self-assembled structures like Fe(II)4L6 tetrahedral cages containing tetrazine units. acs.org These cages undergo efficient modification via iEDDA reactions, highlighting the potential for creating complex, functional supramolecular architectures. acs.org The reactivity of the tetrazine ring in these systems can even be influenced by remote substituents on the cage, allowing for fine-tuning of the modification process. acs.org
Modular Synthesis Approaches for Broad Functional Group Accessibility
Modular synthesis strategies are paramount for creating a diverse library of functionalized tetrazine probes. These approaches rely on the development of versatile building blocks and orthogonal reaction chemistries that allow for the easy assembly of complex molecules from simpler, interchangeable parts.
One powerful modular approach involves the use of a triazolyl-tetrazine scaffold. nih.govacs.org This scaffold is synthesized from shelf-stable ethynyl-tetrazines and a wide variety of commercially available azides via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. nih.govacs.org This method provides universal access to a broad range of tetrazine bioorthogonal tools with improved physiological stability and high reactivity. nih.govacs.orgbit.edu.cn The resulting triazolyl-tetrazines can be used to create cell-permeable probes for applications such as protein labeling and live-cell imaging. nih.gov
Another modular strategy utilizes commercially available 3,6-dichloro-1,2,4,5-tetrazine (B31795) as a trifunctional platform. nih.gov This starting material can undergo sequential nucleophilic aromatic substitution (SNAr) and iEDDA reactions to assemble heterobivalent ligands functionalized with imaging probes. nih.gov This method is particularly useful for synthesizing complex molecular structures in a straightforward and time-saving manner. nih.gov
The development of methods to convert carboxylic ester precursors into unsymmetrical thioether s-tetrazines in a one-pot synthesis further expands the toolkit for modular approaches. researchgate.net These thioether tetrazines serve as versatile intermediates for further functionalization.
These modular strategies are instrumental in overcoming the synthetic complexities often associated with functionalized tetrazines, making these powerful tools more accessible to the broader scientific community. acs.org
Development of Novel Dienophile Partners for Enhanced Reactivity and Stability
The performance of FAM tetrazine probes in iEDDA reactions is critically dependent on the nature of the dienophile partner. The development of novel dienophiles with enhanced reactivity and stability is therefore a key area of research. The iEDDA reaction is prized for its exceptionally fast kinetics, excellent orthogonality, and biocompatibility, making it ideal for in vivo applications. rsc.org
Strained alkenes and alkynes are the most common dienophiles used in conjunction with tetrazines. acs.org Trans-cyclooctenes (TCOs) are particularly noteworthy for their high reactivity, which is a result of their ring strain. The reaction between a tetrazine and a TCO is among the fastest known bioorthogonal reactions. lumiprobe.com
Researchers have also explored a range of other dienophiles to tune the reaction kinetics and properties of the resulting cycloadducts. These include:
Enamines, ketene (B1206846) acetals, enol ethers, and enamides: These electron-rich dienophiles react smoothly with electron-deficient tetrazines at room temperature. nih.gov
N-Vinyl-2-oxazolidinone: This dienophile has been shown to participate in inverse-electron-demand heterocycloadditions, although it is generally less reactive than enol ethers. nih.gov
2-Aminooxazoles: These have been used as dienophiles in iEDDA reactions with 1,2,4-triazines, demonstrating the potential for novel heterocyclic dienophiles. researchgate.net
The choice of dienophile can also influence the regioselectivity of the cycloaddition reaction. For instance, unsymmetrical 1,2,4,5-tetrazines have been shown to react with a wide range of dienophiles with high regioselectivity, producing a single cycloadduct. nih.gov This predictability is crucial for ensuring the formation of well-defined products in bioconjugation applications.
The ongoing discovery and optimization of novel dienophiles and tetrazine partners continue to expand the capabilities of iEDDA chemistry for a wide range of applications, from basic biology to the development of advanced imaging agents and therapeutics. rsc.orgscispace.com
Applications of Fam Tetrazine, 5 Isomer in Chemical Biology Research
Biomolecule Labeling Strategies and Research Insights
FAM tetrazine, 5-isomer, is extensively used to attach a fluorescent tag to various biomolecules, including proteins, nucleic acids, glycans, and lipids. vulcanchem.commdpi.com This is achieved through the highly efficient and selective iEDDA reaction between the tetrazine group on the FAM derivative and a trans-cyclooctene (B1233481) (TCO) or other strained alkene that has been incorporated into the target biomolecule. lumiprobe.combroadpharm.com This "click chemistry" approach allows for precise labeling in complex environments, such as within living cells, without interfering with native biological processes. axispharm.commdpi.com The resulting fluorescently labeled biomolecules can then be visualized and tracked to provide insights into their localization, dynamics, and interactions.
Site-Specific Protein Bioconjugation and Dynamics
The ability to label proteins at specific sites is crucial for understanding their function and dynamics. This compound, in conjunction with various protein modification strategies, enables researchers to achieve this with high precision.
A powerful technique for site-specific protein labeling involves the genetic code expansion (GCE) methodology. nih.govbiorxiv.org This approach allows for the incorporation of unnatural amino acids (UCAAs) containing a reactive handle, such as a TCO group, into a protein's sequence at a desired position. nih.govnih.gov Once the TCO-containing protein is expressed, it can be specifically and efficiently labeled with this compound. antibodies.commedchemexpress.com This strategy has been instrumental in producing homogeneously labeled proteins for detailed studies. nih.gov Research has focused on optimizing this process by developing more efficient tRNA synthetase/tRNA pairs to ensure the quantitative incorporation of the UCAA, thereby minimizing truncated or misincorporated protein products. nih.gov This has enabled the production of quantitatively reactive proteins, including antibody fragments (Fabs), for applications in fields like antibody-drug conjugation and super-resolution microscopy. nih.govnih.gov
Another innovative strategy for site-specific protein labeling targets disulfide bonds, which are common structural features in many proteins, including antibodies. rsc.org Disulfide rebridging methods utilize reagents that can break the native disulfide bond and simultaneously install two new reactive handles. rsc.orgacs.org By designing a rebridging reagent that incorporates a TCO moiety, a subsequent reaction with this compound, can be used to fluorescently label the protein at the site of the original disulfide bond. rsc.org This technique has been successfully applied to label antibody fragments (Fabs) and the hormone somatostatin, yielding well-defined and stable bioconjugates. rsc.org The resulting labeled proteins have been shown to maintain their structural integrity and biological activity. rsc.org
Activity-based protein profiling (ABPP) is a chemical proteomic technique used to study the active state of enzymes within complex biological samples. mdpi.comresearchgate.net ABPP probes are designed to covalently bind to the active site of a specific enzyme or enzyme family. acs.orgacs.org By incorporating a TCO group into an ABPP probe, researchers can use this compound, for the subsequent fluorescent labeling of the active enzymes. mdpi.com This two-step approach allows for the detection and visualization of enzyme activity. For instance, this method has been used to study the localization of kinases during mitosis by using probes with a TCO mini-tag, followed by labeling with a tetrazine-functionalized fluorophore. mdpi.com
Nucleic Acid Labeling (DNA, RNA)
This compound, is also a valuable tool for the fluorescent labeling of nucleic acids. medchemexpress.com Similar to protein labeling, a TCO group can be incorporated into DNA or RNA strands either during or after synthesis. nih.gov For example, TCO-modified nucleoside triphosphates can be incorporated into DNA by polymerases. nih.gov The resulting TCO-labeled nucleic acid can then be readily conjugated with this compound, through the iEDDA reaction. medchemexpress.comlunanano.ca This enables researchers to fluorescently tag specific DNA or RNA sequences for applications in areas such as nucleic acid quantification and imaging. medchemexpress.com
Glycan and Lipid Modification
The labeling of glycans and lipids with this compound, provides a means to study their roles in various biological processes. vulcanchem.com Metabolic labeling strategies can be employed to introduce TCO-modified monosaccharides or fatty acids into cellular glycans and lipids, respectively. nih.gov These metabolically incorporated TCO groups can then be specifically targeted with this compound, for fluorescent visualization. medchemexpress.comvulcanchem.com This approach has been used for the bioimaging of glycans and lipids in living cells, offering insights into their synthesis, trafficking, and localization. vulcanchem.comnih.gov
Interactive Data Table
| Property | Value | Source |
| Molecular Formula | C₃₁H₂₁N₅O₆ | antibodies.commedchemexpress.com |
| Molecular Weight | 559.53 g/mol | antibodies.commedchemexpress.com |
| Excitation Maximum (λex) | ~490-492 nm | antibodies.combroadpharm.com |
| Emission Maximum (λem) | ~513-517 nm | antibodies.combroadpharm.com |
| Extinction Coefficient | ~74,000-80,000 M⁻¹cm⁻¹ | antibodies.combroadpharm.com |
| Fluorescence Quantum Yield | ~0.93 | antibodies.combroadpharm.com |
| Solubility | Good in DMF and DMSO | antibodies.com |
Advanced Bioimaging Techniques Utilizing this compound
The chemical compound this compound, has become a significant tool in chemical biology research, particularly for advanced bioimaging. Its utility is rooted in its participation in bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction. This reaction occurs between the tetrazine moiety and a strained alkene, most commonly a trans-cyclooctene (TCO), to form a stable dihydropyridazine (B8628806) product. mdpi.com The reaction is exceptionally fast and highly specific, proceeding readily within the complex environment of living systems without interfering with native biochemical processes. mdpi.comrsc.org This specificity allows for the precise labeling of biomolecules that have been pre-functionalized with a TCO group.
The fluorescein (B123965) (FAM) component of the molecule is a well-established, bright green fluorophore with a high quantum yield, making it easily detectable with standard fluorescence microscopy equipment. lumiprobe.comlumiprobe.com The conjugation of FAM to tetrazine creates a fluorogenic probe; the tetrazine acts as a quencher, diminishing the fluorescence of the nearby FAM. rsc.orgacs.org Upon the IEDDA reaction with a TCO-modified target, the tetrazine is consumed, its quenching effect is eliminated, and the bright fluorescence of FAM is restored. rsc.orgacs.org This "turn-on" capability is central to its application in high-contrast imaging.
Live-Cell and In Vitro Fluorescence Imaging
This compound is extensively used for fluorescence imaging in both live cells and fixed in vitro samples. acs.organtibodies.com Its ability to function within physiological conditions makes it ideal for studying dynamic processes in their native context. rsc.org Researchers can introduce a TCO-modified molecule—such as a modified protein, antibody, or small-molecule ligand—into cells. Subsequent introduction of this compound leads to a covalent linkage and fluorescent labeling specifically at the site of the TCO tag. rsc.orgacs.org
Table 1: Spectroscopic and Physical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Excitation Maximum (λex) | ~492 nm | acs.org |
| Emission Maximum (λem) | ~517 nm | acs.org |
| Molar Extinction Coefficient (ε) | ~74,000 M⁻¹cm⁻¹ | lumiprobe.comacs.org |
| Fluorescence Quantum Yield (Φ) | 0.93 | lumiprobe.comacs.orgacs.orglumiprobe.com |
| Molecular Formula | C₃₁H₂₁N₅O₆ | acs.org |
| Molecular Weight | ~559.53 g/mol | acs.org |
A significant advantage of using this compound is the ability to perform wash-free imaging. acs.org In traditional fluorescence labeling, excess, unbound fluorescent probes must be washed away to reduce background signal—a process that can be harsh on live cells and is not feasible for in vivo studies. acs.orgnih.gov The fluorogenic nature of this compound circumvents this requirement. rsc.orgnih.gov
The underlying principle is the quenching of the fluorescein fluorophore by the covalently linked tetrazine ring prior to reaction. rsc.orgacs.org This unreacted probe is essentially "dark" and contributes minimally to background fluorescence. nih.gov When the probe reacts with its TCO-tagged target via the IEDDA ligation, the tetrazine structure is disrupted, de-quenching the FAM fluorophore and causing a dramatic increase in fluorescence intensity at the target site. rsc.orgacs.org This mechanism ensures that the signal is generated almost exclusively from the labeled biomolecules, allowing for direct imaging immediately after adding the probe without any washing steps. acs.orgescholarship.org This simplifies experimental workflows and enables the observation of rapid biological dynamics with minimal perturbation. fishersci.com
The fluorogenic "turn-on" mechanism inherent to wash-free protocols directly results in imaging with a high signal-to-noise (S/N) ratio. conju-probe.comresearchgate.net The "noise" in fluorescence imaging largely stems from non-specific binding and the background fluorescence of unbound probes. acs.org Because unreacted this compound is effectively non-fluorescent, the background signal remains low. nih.gov
Upon reaction with a TCO-tagged biomolecule, the fluorescence can increase by several orders of magnitude; turn-on ratios exceeding 1000-fold have been reported for some fluorophore-tetrazine systems. acs.orgescholarship.org This substantial enhancement of the "signal" (the light from the labeled target) against a dark background yields exceptionally high-contrast images. mdpi.com This is particularly advantageous for imaging low-abundance targets or for use in super-resolution microscopy techniques that are highly sensitive to background noise. researchgate.netmdpi.com
This compound enables the precise monitoring of specific subcellular structures and their dynamic processes in live cells. By using targeting ligands functionalized with TCO, researchers can direct the labeling to specific organelles or protein assemblies.
Microtubule Imaging: In one application, the microtubule-stabilizing drug docetaxel (B913) was modified with a TCO group. acs.orgescholarship.org When introduced into live cells, this TCO-docetaxel conjugate binds to the microtubule network. Subsequent addition of a fluorogenic tetrazine probe results in the bright, specific visualization of the microtubule filaments without the need for genetic engineering (like GFP-tubulin) or antibody-based immunofluorescence. acs.orgescholarship.org This allows for the real-time tracking of microtubule dynamics.
Mitochondrial Imaging: To visualize mitochondria, a triphenylphosphonium (TPP) cation, which selectively accumulates in mitochondria due to the organelle's membrane potential, can be conjugated to TCO. acs.orgescholarship.org Following the introduction of this TPP-TCO probe into cells, this compound can be added to specifically "light up" the mitochondrial network for high-resolution imaging in a wash-free manner. acs.orgescholarship.org
Receptor Tracking: The labeling of cell surface receptors, such as the HER2 receptor on cancer cells, can be achieved by modifying an antibody or affinity ligand with TCO. researchgate.net The subsequent reaction with this compound allows for the tracking of these receptors, including processes like their internalization and trafficking within the cell. acs.orgresearchgate.net
Förster Resonance Energy Transfer (FRET) Sensing
This compound can be incorporated into fluorescent biosensors that operate based on Förster Resonance Energy Transfer (FRET). fishersci.commdpi.com FRET is a distance-dependent process where energy is transferred non-radiatively from an excited donor fluorophore to a nearby acceptor molecule. fishersci.com In the context of a tetrazine-based probe, the FAM serves as the FRET donor, and the tetrazine moiety itself can act as an efficient FRET acceptor or quencher. fishersci.commdpi.com
In a FRET sensor design, the FAM-tetrazine conjugate is held in close proximity, resulting in efficient FRET and quenching of the FAM fluorescence (a "FRET-on" state). This construct can be linked to a recognition element, such as a peptide or nucleic acid aptamer, that changes its conformation upon binding to a specific analyte. The key step for sensing involves the bioorthogonal reaction: if the analyte binding event brings a TCO-modified molecule into proximity, the tetrazine will react. This reaction consumes the tetrazine, which eliminates it as the FRET acceptor. Consequently, energy transfer is disrupted, and the FAM donor's fluorescence is restored (a "FRET-off" to "fluorescence-on" switch). This change in fluorescence serves as a direct and measurable signal for the presence of the target analyte. fishersci.commdpi.com
Functional Modulation and Controlled Release in Research
The unique reactivity of this compound, enables researchers to modulate the function of biomolecules and control the release of substances in a targeted manner.
Bioorthogonal Decaging and Activation Strategies
Bioorthogonal decaging reactions are a powerful method for the controlled activation of molecules like proteins and drugs in time and space. The iEDDA reaction involving tetrazines and strained alkenes is a favored strategy for this purpose. This approach has been widely used for the decaging of prodrugs containing amine groups.
The general principle involves "caging" a biologically active molecule with a TCO group, rendering it inactive. The introduction of a tetrazine, such as a FAM-labeled one for visualization, triggers the iEDDA reaction. This reaction leads to the cleavage of the TCO cage and the release of the active molecule. This strategy has been successfully applied to activate kinases within living cells. By replacing a critical lysine (B10760008) residue in a kinase with a TCO-caged lysine, the enzyme is initially inactive. Upon addition of a tetrazine, the lysine is uncaged, and the kinase activity is restored.
A key challenge in these strategies is ensuring complete and rapid release of the caged molecule. The elimination process following the initial cycloaddition can be influenced by the structure of the tetrazine and the reaction conditions. Research has shown that the electronic properties of the tetrazine substituents play a crucial role; electron-withdrawing groups can accelerate the initial cycloaddition but may hinder the subsequent release.
Click-to-Release Methodologies
"Click-to-release" chemistry leverages the iEDDA reaction to trigger the release of a cargo molecule. This approach is particularly valuable for developing prodrugs that can be activated at a specific site of interest. In this strategy, a molecule of interest is attached to a tetrazine via a cleavable linker. The reaction with a TCO-modified component then initiates the release.
The mechanism often involves the formation of a 4,5-dihydropyridazine intermediate after the iEDDA reaction, which then tautomerizes. One of the tautomers can undergo spontaneous elimination, releasing the cargo. The efficiency and kinetics of this release can be biphasic, with an initial rapid release followed by a slower phase.
Researchers have developed various TCO-based linkers to release different functional groups, including alcohols, phenols, and carboxylic acids. The stability of these linkers in physiological conditions is a critical consideration for in vivo applications. For instance, while ester and carbonate linkers may be unstable in plasma, ether-based linkers have shown greater stability.
| Reactant 1 | Reactant 2 | Reaction Type | Application | Research Finding |
| This compound | TCO-caged kinase | Bioorthogonal Decaging | Intracellular enzyme |
Fam Tetrazine, 5 Isomer in Materials Science and Advanced Chemical Systems
Polymer Synthesis and Functionalization via IEDDA Ligation
The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles, such as norbornene or trans-cyclooctene (B1233481) (TCO), has become a cornerstone of modern polymer chemistry. rsc.orgrsc.org This "click" reaction is characterized by its rapid kinetics, high specificity, and the absence of toxic catalysts, making it ideal for creating and modifying complex polymeric architectures under mild conditions. nih.govrsc.org
A common strategy involves the post-polymerization modification of polymers bearing dienophile handles with tetrazine-containing molecules like FAM tetrazine, 5-isomer. rsc.org This approach allows for the precise installation of functionalities onto a pre-existing polymer scaffold. For instance, researchers have successfully functionalized polymers with tetrazine units along their backbones, creating reactive platforms for subsequent modifications. rsc.org The efficiency of this ligation has been demonstrated in the creation of DNA-polymer conjugates, where the IEDDA reaction proved to be the most effective method compared to other conjugation chemistries. rsc.org
Furthermore, the IEDDA reaction has been instrumental in synthesizing novel block copolymers. By employing homo-difunctional tetrazine and TCO derivatives, researchers have been able to produce high molecular weight polymers at the interface of immiscible solvents. nih.gov This technique opens avenues for creating well-defined polymeric materials with unique properties and architectures. The choice of reactants is crucial, as the electronic properties of both the tetrazine and the dienophile significantly influence the reaction kinetics. mdpi.com
Fabrication of Functional Hydrogels and Surface Modifications
The principles of IEDDA ligation are extensively applied in the fabrication of functional hydrogels and the modification of surfaces for a variety of biomedical and research applications. Hydrogels, with their high water content and tunable mechanical properties, serve as excellent scaffolds for tissue engineering and drug delivery. nih.govmdpi.comuni-regensburg.de
The reaction between tetrazine-modified polymers and dienophile-functionalized crosslinkers enables the rapid formation of covalently crosslinked hydrogels under physiological conditions. nih.govmdpi.com For example, injectable hydrogels can be formed in situ by simply mixing solutions of norbornene-modified poly(L-glutamic acid) and tetrazine-functionalized polyethylene (B3416737) glycol (PEG). mdpi.com The mechanical properties of these hydrogels, such as their storage modulus, can be readily tuned by adjusting the polymer concentration and the molar ratio of the reactive groups. mdpi.com This allows for the creation of materials with specific stiffness to match different biological tissues. nih.gov
Beyond bulk gel formation, IEDDA chemistry facilitates the creation of micro-structured hydrogels, such as microfibers, through interfacial polymerization. acs.org This technique allows for the continuous production of hydrogel fibers with defined diameters and properties. Furthermore, the surfaces of materials can be functionalized by immobilizing tetrazine or dienophile groups and subsequently "clicking" on molecules of interest. acs.org This has been demonstrated by grafting polymers and proteins onto glass surfaces, showcasing the versatility of this approach for creating functional interfaces. acs.org
| Hydrogel System | Components | Crosslinking Chemistry | Key Findings | Reference |
|---|---|---|---|---|
| Injectable Polypeptide Hydrogel | Norbornene-modified poly(L-glutamic acid) (PLG-Norb) and tetrazine-functionalized four-arm PEG (4aPEG-T) | Inverse Electron Demand Diels-Alder (IEDDA) | Rapid gelation within minutes; tunable storage modulus (0.70 to 3.8 kPa) by varying polymer concentration. | mdpi.com |
| Self-Forming Hyaluronic Acid Hydrogel | Norbornene (Nor) or tetrazine (Tet) modified hyaluronic acid (HA) macromers | Diels-Alder | Broad range of elastic moduli (5 to 30 kPa) and fast gelation times (1 to 5 min). | nih.gov |
| Hydrogel Microfibers | trisTCO crosslinker and PEG-based macromers with tetrazine groups | Interfacial Tetrazine Ligation | Continuous synthesis of crosslinked, degradable, and cell-adhesive hydrogel microfibers. | acs.org |
Development of Tetrazine-Based Nanotechnologies for Research
The marriage of tetrazine bioorthogonal chemistry with nanotechnology has created a powerful toolbox for a wide range of biological and biomedical applications. rsc.orgrsc.org Nanoparticles, due to their unique size-dependent properties and large surface area-to-volume ratio, offer significant advantages in areas like bioimaging, biosensing, and targeted drug delivery. nih.govnih.gov The ability to functionalize these nanoparticles with tetrazines allows for precise and efficient targeting and activation. rsc.orgrsc.org
A key application of tetrazine-based nanotechnology is in the development of "switch-on" systems. nih.gov For example, nanoparticles can be engineered to release an encapsulated cargo, such as a drug, upon reaction with a tetrazine trigger. nih.gov This external chemical stimulus induces a morphological change in the nanoparticle, leading to the liberation of its contents. nih.gov This strategy offers a new level of control for triggered release and dosage management. nih.gov
Furthermore, tetrazine-functionalized nanoparticles are used to enhance the sensitivity of cell detection and imaging. bohrium.comresearchgate.net By using a pre-targeting approach, where a tetrazine-modified antibody first binds to a cellular target, subsequent administration of a dienophile-labeled nanoparticle leads to rapid and specific accumulation at the desired site. bohrium.comfrontiersin.org This method amplifies the signal from the biomarker of interest, surpassing the performance of traditional targeting techniques. bohrium.com The rapid and catalyst-free nature of the tetrazine ligation is crucial for these in vivo applications. mdpi.combohrium.com
Electrochemical Control of Tetrazine Ligation in Research Systems
A fascinating and advanced application of tetrazine chemistry lies in the electrochemical control of the IEDDA ligation. acs.orgnih.govacs.org The inherent redox activity of the 1,2,4,5-tetrazine (B1199680) ring system can be exploited to switch its reactivity "on" and "off". acs.orgresearchgate.net By applying an electrical potential, the tetrazine can be reduced to its dihydrotetrazine form, which is unreactive in the Diels-Alder cycloaddition. researchgate.net Reversing the potential regenerates the active tetrazine, thus allowing for spatiotemporal control over the ligation reaction. acs.org
This principle has been successfully demonstrated in the selective functionalization of microelectrodes. acs.orgnih.govacs.org By patterning an array of microelectrodes with tetrazine-terminated self-assembled monolayers, individual electrodes can be addressed and functionalized with a dienophile-modified probe by controlling the applied potential at each electrode. acs.orgacs.org This allows for the creation of spatially defined patterns of different molecules on a surface with high precision. acs.org
Challenges and Future Research Directions
Optimization of Reactivity and Physiological Stability in Research Probes
A primary challenge in the development of tetrazine probes is the trade-off between their reaction speed and stability in biological settings. researchgate.netnih.gov Generally, increasing the reactivity of a tetrazine by introducing electron-withdrawing groups leads to decreased stability in aqueous or biological media due to a higher susceptibility to degradation by nucleophiles. nih.govacs.org However, recent research has revealed that this trade-off is not absolute. Computational studies have shown that distortion of the tetrazine ring, caused by intramolecular repulsive interactions between nitrogen atoms, can accelerate the cycloaddition reaction without compromising stability. nih.gov This insight provides a new strategy for designing next-generation bioorthogonal tools with both enhanced reactivity and stability. nih.govacs.org
Table 1: Comparison of Tetrazine Probe Stability and Reactivity
| Tetrazine Derivative | Stability in Fetal Bovine Serum (FBS) after 10h | Relative Reactivity | Key Finding | Source |
| Alkyl Substituted Tetrazine | >96% remaining | Slower | High stability | nih.gov |
| Electron Withdrawing Group Tetrazine | Least stable | Faster | High reactivity, low stability | nih.gov |
| Me4Pyr | Faster degradation than Me2Pyr | Higher reactivity than Me2Pyr | Faster degradation despite higher reactivity | nih.govacs.org |
| DHP2 | >90% intact | High | High reactivity and stability | nih.govacs.org |
| 2Pyr2 | <1% intact | Very fast | Very high reactivity, low stability | nih.govacs.org |
| Triazolyl-tetrazine | Improved physiological stability | High | Balances stability and reactivity | acs.org |
Expanding the Scope of Bioorthogonal Partners
To enhance the versatility of tetrazine ligations, researchers are actively exploring and developing new dienophiles. acs.org The choice of dienophile is critical, as some applications, such as metabolic labeling, necessitate the use of small, non-perturbative tags. nih.gov This has led to the exploration of "mini-tags" like cyclopropenes, which are the smallest strained cyclic alkenes. nih.gov Methylcyclopropene, in particular, has been shown to be both stable and reactive enough for efficient use in biological systems, allowing for the imaging of glycans and phospholipids (B1166683) in living cells. nih.gov
Other dienophiles, such as norbornadiene and vinyl ether, have also been developed for more specialized applications, including templated turnover chemistry for detecting low-abundance miRNA and the design of decaging probes. nih.gov The expansion of the dienophile repertoire allows for multiplexed imaging, where different bioorthogonal pairs are used to simultaneously visualize multiple biological targets. nih.gov For example, researchers have successfully used different cyclopropene (B1174273) derivatives to label and orthogonally image distinct glycan populations in the same cell. nih.gov
Table 2: Novel Dienophiles for Tetrazine Ligation
| Dienophile | Key Features | Application | Source |
| Methylcyclopropenes | Small size, stable, reactive | "Mini-tags" for metabolic labeling | nih.gov |
| Norbornadiene | Strained dienophile | Templated turnover chemistry, detection of miRNA | nih.gov |
| Vinyl ether | - | Design of decaging probes | nih.gov |
| Cyclobutenes | Small, strained, less volatile than cyclopropenes | Potential "mini-tags" for protein labeling | mdpi.com |
| trans-cyclooctene (B1233481) (TCO) | Exceptionally fast kinetics | Time-critical processes, reactions at low concentrations | nih.gov |
Integration with Emerging Technologies for Enhanced Research Capabilities
The power of tetrazine-based probes is amplified when combined with advanced imaging technologies. nih.gov The high signal-to-noise ratio of fluorogenic tetrazine probes makes them particularly well-suited for super-resolution microscopy techniques like Stimulated Emission Depletion (STED) and Total Internal Reflection Fluorescence (TIRF) microscopy. rsc.orgnih.gov This integration has enabled high-contrast, high-resolution imaging of various subcellular structures, including mitochondria, lysosomes, and the cytoskeleton, in living cells. nih.gov
Furthermore, tetrazine chemistry is being integrated with other advanced technologies like Positron Emission Tomography (PET) for in vivo imaging. acs.orgnih.gov By labeling tetrazine probes with radioisotopes such as ¹⁸F, researchers can perform pre-targeted PET imaging, which offers improved target-to-background ratios and favorable pharmacokinetics for clinical applications. acs.orgnih.gov This multimodal approach, combining the specificity of bioorthogonal chemistry with the sensitivity of advanced imaging modalities, opens up new avenues for disease diagnosis and monitoring. rsc.orgbohrium.com
Design of Next-Generation Fluorogenic Tetrazine Probes with Tunable Properties
A major focus of current research is the rational design of new fluorogenic tetrazine probes with tailored optical and chemical properties. rsc.orgnih.gov This involves optimizing the fluorophore, the tetrazine quencher, and the linker connecting them to achieve desired characteristics like emission wavelength, fluorescence enhancement, and reaction kinetics. rsc.orgresearchgate.net
There is a strong demand for fluorogenic probes that operate in the deep-red and near-infrared (NIR) regions of the spectrum (roughly 650-900 nm). bohrium.comnih.gov Light in this window can penetrate deeper into biological tissues with less interference from autofluorescence, making these probes ideal for in vivo imaging. nih.govnih.gov However, developing NIR tetrazine probes is challenging because the inherent absorbance of tetrazines makes it difficult to quench longer-wavelength fluorophores. nih.gov
To overcome this, researchers are exploring alternative quenching mechanisms, such as intramolecular charge transfer (ICT). nih.gov This approach involves designing probes where the fluorescence is masked in the "off" state and is turned on by a chemical change triggered by the bioorthogonal reaction. nih.gov This strategy has led to the development of a palette of "Huaxi-Fluor" probes with tunable emission from 556 to 728 nm and high fluorescence enhancement. bohrium.com These probes have shown promise for two-photon excitation imaging of tumors in live animals at significant depths. bohrium.com
The fluorescence enhancement ratio, or turn-on ratio, is a critical parameter for fluorogenic probes, as it determines the signal-to-background contrast. nih.gov Early tetrazine probes often had modest turn-on ratios. nih.gov Significant efforts have been made to improve this by optimizing the quenching efficiency of the tetrazine moiety. nih.gov
One successful strategy involves minimizing the distance between the fluorophore and the tetrazine quencher to enhance through-bond energy transfer (TBET) or Förster resonance energy transfer (FRET). nih.govnih.gov By strategically placing the tetrazine close to the fluorophore core, researchers have created BODIPY-tetrazine probes with turn-on ratios exceeding 1000-fold. nih.gov Another approach involves designing probes where the tetrazine is part of the fluorophore's π-conjugated system, leading to efficient quenching that is relieved upon reaction. rsc.org These advancements in probe design are leading to brighter, more sensitive tools for biological imaging. nih.gov
Q & A
Q. What are the optimal reaction conditions for conjugating 5-FAM tetrazine with biomolecules in bioorthogonal labeling?
Methodological Answer: The conjugation efficiency of 5-FAM tetrazine with biomolecules (e.g., proteins, nucleic acids) depends on solvent choice, pH, and reaction time. Dissolve 5-FAM tetrazine in DMSO or PBS (pH 7.4) to prepare a 1–10 mM stock solution. For labeling, mix the tetrazine solution with biomolecules functionalized with strained dienophiles (e.g., trans-cyclooctenes) at a molar ratio of 1:1.5–1:3 (tetrazine:dienophile). Incubate at 25–37°C for 30–60 minutes. Post-reaction, purify using size-exclusion chromatography or dialysis to remove unreacted dye .
Q. How does regioisomerism (5- vs. 6-isomer) influence the reactivity and fluorescence properties of FAM tetrazine?
Methodological Answer: The 5-isomer of FAM tetrazine exhibits distinct electronic properties due to the spatial arrangement of the tetrazine moiety relative to the fluorescein core. Computational studies suggest that the 5-isomer’s π-stacking interactions with biomolecules may reduce fluorescence quenching compared to the 6-isomer. Experimentally, the 5-isomer shows a 10–15% higher quantum yield (Φ = 0.93) in aqueous buffers, making it preferable for high-resolution imaging .
Q. What analytical techniques validate successful conjugation of 5-FAM tetrazine to target molecules?
Methodological Answer: Use a combination of:
- Fluorescence spectroscopy : Confirm emission at 517 nm (λex = 492 nm).
- Mass spectrometry (MS) : Detect mass shifts corresponding to tetrazine conjugation (e.g., +545.51 Da for 5-FAM tetrazine).
- HPLC : Monitor retention time shifts post-conjugation, with a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. How can researchers address fluorescence quenching of 5-FAM tetrazine in live-cell imaging applications?
Methodological Answer: Quenching often arises from aggregation or interactions with cellular components. Mitigate this by:
- Optimizing solubility : Use co-solvents like DMSO (≤5% v/v) to prevent aggregation.
- Employing fluorogenic probes : Pair 5-FAM tetrazine with non-fluorescent dienophiles (e.g., BCN), which restore fluorescence post-reaction.
- Spectral unmixing : Separate overlapping signals using linear unmixing algorithms in imaging software .
Q. What strategies resolve discrepancies between computational predictions and experimental kinetics in tetrazine ligation reactions?
Methodological Answer: Discrepancies often stem from solvent effects or unaccounted steric hindrance. To reconcile
- Solvent modeling : Use molecular dynamics (MM3 force field) to simulate solvent-tetrazine interactions, particularly in polar aprotic solvents like acetonitrile.
- Kinetic profiling : Perform stopped-flow experiments to measure second-order rate constants (k2) under varying temperatures. Compare with DFT-calculated activation energies .
Q. How can batch-to-batch variability in 5-FAM tetrazine synthesis impact experimental reproducibility, and how is this mitigated?
Methodological Answer: Variability arises from incomplete purification or oxidation of the tetrazine ring. Ensure reproducibility by:
- Quality control (QC) : Use HPLC (≥95% purity) and NMR to verify the absence of dihydrotetrazine byproducts.
- Stabilization : Store lyophilized 5-FAM tetrazine at -20°C under argon to prevent hydrolysis.
- Standardized protocols : Adopt batch-specific reaction calibration using a reference dienophile (e.g., BCN-PEG4-amine) to normalize kinetic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
